Tricyclamol, (S)-

Description

BenchChem offers high-quality Tricyclamol, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tricyclamol, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

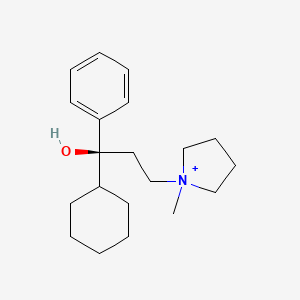

Structure

3D Structure

Properties

CAS No. |

779262-59-8 |

|---|---|

Molecular Formula |

C20H32NO+ |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(1S)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1/t20-/m1/s1 |

InChI Key |

FRBBPWXCRBHYJQ-HXUWFJFHSA-N |

Isomeric SMILES |

C[N+]1(CCCC1)CC[C@](C2CCCCC2)(C3=CC=CC=C3)O |

Canonical SMILES |

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Tricyclamol: A Deep Dive into its Mechanism of Action as a Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tricyclamol, the levorotatory stereoisomer of tricyclamol, functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While its parent compound, procyclidine (a racemic mixture), is known for its non-selective antagonistic activity across various muscarinic receptor subtypes, the (S)-enantiomer exhibits notable stereoselectivity. This technical guide synthesizes the available data on the mechanism of action of (S)-Tricyclamol, focusing on its interaction with muscarinic receptor subtypes, the subsequent effects on intracellular signaling pathways, and the experimental methodologies employed to elucidate these properties.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

(S)-Tricyclamol exerts its pharmacological effects by competitively binding to and blocking muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play significant roles within the central nervous system (CNS). There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distribution and downstream signaling cascades.

The antagonistic action of (S)-Tricyclamol prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby inhibiting the initiation of the signaling cascade typically associated with receptor activation. This blockade of parasympathetic stimulation forms the basis of its therapeutic applications.

Receptor Binding Profile and Stereoselectivity

Research conducted by Lambrecht et al. (1989) demonstrated a marked difference in the binding affinities of the (R)- and (S)-enantiomers of procyclidine at M1, M2, and M4 receptors.[1] This study revealed that (S)-procyclidine ((S)-Tricyclamol) possesses a significantly lower affinity for these receptor subtypes compared to its (R)-counterpart.

Table 1: Relative Binding Affinities of Procyclidine Enantiomers at Muscarinic Receptor Subtypes

| Enantiomer | M1 Receptor (relative affinity) | M2 Receptor (relative affinity) | M4 Receptor (relative affinity) |

| (R)-Procyclidine | High | High | High |

| (S)-Procyclidine | 130-fold lower than (R) | 40-fold lower than (R) | 130-fold lower than (R) |

Source: Based on data from Lambrecht et al., 1989.[1]

Note: Absolute Ki values for (S)-Tricyclamol at M1, M2, M3, M4, and M5 receptors are not available in the cited literature.

This stereoselectivity underscores the importance of the three-dimensional structure of the ligand in its interaction with the receptor binding pocket. The lower affinity of the (S)-enantiomer suggests a less optimal fit within the binding site of M1, M2, and M4 receptors compared to the (R)-enantiomer.

Impact on Intracellular Signaling Pathways

The antagonism of muscarinic receptors by (S)-Tricyclamol directly inhibits the downstream signaling pathways associated with these receptors. Muscarinic receptors are broadly categorized into two main signaling families based on their G-protein coupling:

-

Gq/11-coupled receptors (M1, M3, M5): Upon activation by an agonist, these receptors stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gi/o-coupled receptors (M2, M4): Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

By blocking these receptors, (S)-Tricyclamol prevents these signaling cascades from being initiated by acetylcholine.

Visualizing the Antagonistic Effect

The following diagrams illustrate the points of intervention by (S)-Tricyclamol in the Gq/11 and Gi/o signaling pathways.

References

(S)-Tricyclamol synthesis pathway

An in-depth technical guide on the synthesis of (S)-Tricyclamol, tailored for researchers, scientists, and drug development professionals.

Abstract

(S)-Tricyclamol, chemically known as (S)-1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium iodide, is a quaternary ammonium compound with anticholinergic properties. Its stereospecific synthesis is of significant interest due to the differential pharmacological activity of its enantiomers. This technical guide outlines a viable synthetic pathway for the preparation of (S)-Tricyclamol, commencing with the synthesis of a racemic precursor followed by chiral resolution and final quaternization. The proposed pathway involves a three-step sequence: a Mannich reaction to form the aminoketone backbone, a Grignard reaction to introduce the chiral center, and subsequent N-methylation. A critical step for obtaining the desired (S)-enantiomer is the resolution of the racemic tertiary amino alcohol intermediate. This document provides a detailed overview of the probable experimental protocols, presentation of quantitative data, and visualizations of the synthesis pathway and experimental workflows.

Introduction

Tricyclamol is a muscarinic antagonist that has been investigated for its effects on smooth muscle. The biological activity of Tricyclamol resides primarily in one of its enantiomers, the (S)-isomer. Therefore, the development of a stereoselective synthesis for (S)-Tricyclamol is a key objective for its potential therapeutic applications. This guide details a laboratory-scale synthesis of (S)-Tricyclamol. The synthetic strategy is based on well-established organic reactions and common laboratory techniques.

Proposed Synthesis Pathway

The synthesis of (S)-Tricyclamol can be envisioned through a multi-step process, which is depicted in the following diagram. The initial steps focus on the construction of the racemic core structure, which is then resolved to isolate the desired (S)-enantiomer. The final step involves the quaternization of the pyrrolidine nitrogen.

Figure 1: Proposed synthesis pathway for (S)-Tricyclamol.

Experimental Protocols

Step 1: Synthesis of 3-(Pyrrolidin-1-yl)-1-phenylpropan-1-one (Mannich Base)

This step involves the Mannich reaction of acetophenone, formaldehyde, and pyrrolidine.

Protocol:

-

To a round-bottom flask, add acetophenone, an equimolar amount of pyrrolidine hydrochloride, and a slight excess of paraformaldehyde.

-

Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in water and washed with diethyl ether to remove unreacted acetophenone.

-

The aqueous layer is basified with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of 9-10.

-

The product is then extracted with an organic solvent such as dichloromethane or diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude Mannich base.

-

Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Synthesis of Racemic 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)pyrrolidine

This step utilizes a Grignard reaction to introduce the cyclohexyl group and create the chiral center.

Protocol:

-

Prepare the Grignard reagent by adding a solution of cyclohexyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to a suspension of magnesium turnings in the same solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Once the Grignard reagent formation is complete, cool the flask in an ice bath.

-

A solution of the Mannich base (from Step 1) in anhydrous diethyl ether or THF is added dropwise to the Grignard reagent with stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude racemic product.

-

The crude product can be purified by column chromatography.

Step 3: Chiral Resolution of Racemic 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)pyrrolidine

The separation of the enantiomers is a critical step and can be achieved by forming diastereomeric salts with a chiral resolving agent.

Protocol:

-

Dissolve the racemic amino alcohol (from Step 2) in a suitable solvent, such as ethanol or acetone.

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, L-(-)-dibenzoyltartaric acid, in the same solvent.

-

Slowly add the resolving agent solution to the solution of the racemic amine with stirring.

-

The mixture is allowed to stand at room temperature or cooled to induce crystallization of one of the diastereomeric salts. The process may be aided by seeding with a small crystal of the desired salt.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. This first crop is enriched in one diastereomer.

-

The enantiomeric excess of the resolved amine can be determined by chiral HPLC or by measuring the specific rotation after liberating the free amine.

-

To liberate the free (S)-amine, the diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) and the amine is extracted into an organic solvent.

-

The organic extract is dried and the solvent removed to yield the enantiomerically enriched (S)-1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)pyrrolidine.

Figure 2: Workflow for chiral resolution.

Step 4: Synthesis of (S)-Tricyclamol Iodide (N-Methylation)

The final step is the quaternization of the nitrogen atom of the pyrrolidine ring.

Protocol:

-

Dissolve the enantiomerically pure (S)-1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)pyrrolidine (from Step 3) in a suitable solvent such as acetone, acetonitrile, or THF.

-

Add an excess of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature. The product, being a salt, will often precipitate out of the solution. The reaction can be gently heated if necessary to ensure completion.

-

The reaction progress can be monitored by TLC.

-

Once the reaction is complete, the solid product is collected by filtration.

-

The collected solid is washed with a small amount of cold solvent to remove any unreacted starting material and methyl iodide.

-

The product is then dried under vacuum to yield (S)-Tricyclamol iodide.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the synthesis of (S)-Tricyclamol. Actual experimental results may vary.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Mannich Reaction | Acetophenone, Formaldehyde, Pyrrolidine | Ethanol | Reflux | 2-4 | 70-85 |

| 2 | Grignard Reaction | Mannich Base, Cyclohexylmagnesium bromide | Diethyl Ether | 0 to RT | 4-6 | 60-75 |

| 3 | Chiral Resolution | Racemic Amine, L-(-)-Dibenzoyltartaric acid | Ethanol | RT to 0 | 12-24 | 30-40 (of theoretical S-isomer) |

| 4 | N-Methylation | (S)-Amine, Methyl Iodide | Acetone | RT | 2-4 | >90 |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Mannich Base | C₁₃H₁₇NO | 203.28 | (as hydrochloride salt) | Characteristic peaks for phenyl, pyrrolidine, and propyl chain protons. | Characteristic peaks for carbonyl, phenyl, pyrrolidine, and propyl chain carbons. |

| Racemic Amino Alcohol | C₁₉H₂₉NO | 287.44 | - | Signals for cyclohexyl, phenyl, pyrrolidine, and propyl chain protons, including a hydroxyl proton. | Signals for cyclohexyl, phenyl, pyrrolidine, and propyl chain carbons, including a carbinol carbon. |

| (S)-Tricyclamol Iodide | C₂₀H₃₂INO | 441.38 | - | Additional signal for the N-methyl group protons. | Additional signal for the N-methyl group carbon. |

Conclusion

The synthesis of (S)-Tricyclamol can be effectively achieved through a four-step sequence involving a Mannich reaction, a Grignard reaction, chiral resolution, and N-methylation. The critical step for obtaining the desired enantiomer is the resolution of the racemic tertiary amino alcohol intermediate, for which fractional crystallization of diastereomeric salts is a well-established and suitable method. The protocols provided in this guide offer a comprehensive framework for the laboratory-scale synthesis of (S)-Tricyclamol. Further optimization of reaction conditions and purification methods may be necessary to achieve higher yields and purity. This guide serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

(S)-Tricyclamol: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth pharmacological profile of (S)-Tricyclamol, a stereoisomer of the muscarinic acetylcholine receptor antagonist, Tricyclamol. As with many chiral drugs, the pharmacological activity of Tricyclamol resides predominantly in one of its enantiomers. This document collates the available quantitative data on the activity of (S)-Tricyclamol, details the experimental protocols used for its characterization, and visualizes its mechanism of action and relevant experimental workflows. The information presented is intended to support research and development efforts in the field of cholinergic pharmacology.

Introduction

Tricyclamol is a quaternary ammonium compound that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. The presence of a chiral center in Tricyclamol's structure gives rise to two enantiomers: (S)-Tricyclamol and (R)-Tricyclamol. It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different potencies and even different pharmacological effects. This guide focuses on the pharmacological properties of the (S)-enantiomer.

Mechanism of Action

(S)-Tricyclamol functions as a competitive antagonist at muscarinic acetylcholine receptors. In this capacity, it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. This reversible binding prevents acetylcholine from eliciting its downstream signaling effects. The antagonism by (S)-Tricyclamol leads to a reduction in the physiological responses mediated by muscarinic receptors, such as smooth muscle contraction.

Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism

The following diagram illustrates the Gq-coupled signaling pathway of a muscarinic receptor (e.g., M3) and the inhibitory effect of (S)-Tricyclamol.

Quantitative Pharmacological Data

The primary pharmacological activity of (S)-Tricyclamol is its anticholinergic effect, which has been quantified using isolated tissue preparations. The following table summarizes the available data on the relative potencies of the enantiomers of Tricyclamol.

| Preparation | Agonist | Parameter | Racemic Tricyclamol | (S)-Tricyclamol | (R)-Tricyclamol |

| Guinea-pig Ileum | Acetylcholine | Relative Potency | 100 | ~0.5 | ~200 |

Data sourced from Duffin, W. M., & Green, A. F. (1955). The pharmacological properties of the optical isomers of benzhexol, procyclidine, tricyclamol, and related compounds. British journal of pharmacology and chemotherapy, 10(4), 383–386.

The data clearly indicates a high degree of stereoselectivity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer as an anticholinergic agent on the guinea-pig ileum. The (S)-enantiomer possesses very weak anticholinergic activity in this assay.

Experimental Protocols

The quantitative data presented above was obtained through classical pharmacological assays using isolated organ baths. The following is a detailed description of the likely experimental methodology.

Guinea-Pig Ileum Assay for Anticholinergic Activity

This ex vivo assay is a standard method for quantifying the activity of muscarinic receptor antagonists.

Objective: To determine the potency of a test compound in antagonizing acetylcholine-induced contractions of the isolated guinea-pig ileum.

Materials and Methods:

-

Tissue Preparation:

-

A male guinea-pig is euthanized, and a segment of the terminal ileum is excised.

-

The ileum is cleaned of mesenteric attachments and luminal contents.

-

A small segment (2-3 cm) is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture.

-

-

Experimental Setup:

-

One end of the ileum segment is attached to a fixed point in the organ bath, and the other end is connected to an isotonic transducer to record muscle contractions.

-

The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for a period of 30-60 minutes.

-

-

Procedure:

-

Agonist Dose-Response Curve: Cumulative concentrations of acetylcholine are added to the organ bath to establish a dose-response curve for its contractile effect.

-

Antagonist Incubation: The tissue is washed, and after re-equilibration, a known concentration of the antagonist ((S)-Tricyclamol, (R)-Tricyclamol, or racemic Tricyclamol) is added to the bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes) to reach equilibrium.

-

Shifted Agonist Dose-Response Curve: In the continued presence of the antagonist, a second cumulative acetylcholine dose-response curve is generated.

-

Data Analysis: The potency of the antagonist is determined by the extent of the rightward shift in the acetylcholine dose-response curve. This is often quantified using a Schild plot to determine the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

-

Experimental Workflow: Guinea-Pig Ileum Assay

The following diagram outlines the workflow for the guinea-pig ileum assay.

(S)-Tricyclamol: A Technical Guide to its Biological Activity as a Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tricyclamol, also known as (S)-Procyclidine, is the S-enantiomer of the synthetic anticholinergic agent Procyclidine. While Procyclidine is clinically used as a muscarinic receptor antagonist, primarily in the treatment of Parkinson's disease and drug-induced parkinsonism, the biological activity of its individual enantiomers has been subject to specific investigation. This technical guide provides a detailed overview of the biological activity of (S)-Tricyclamol, focusing on its interaction with muscarinic acetylcholine receptors (mAChRs). The available quantitative data on its binding affinity, the relevant signaling pathways, and representative experimental methodologies are presented to support further research and drug development efforts.

Introduction

Tricyclamol, more commonly known as Procyclidine, is a tertiary amine antimuscarinic agent. It exerts its effects by competitively antagonizing acetylcholine at muscarinic receptors. The molecule possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. Stereoselectivity is a common feature in the interaction of chiral drugs with biological receptors, often resulting in significant differences in potency and efficacy between enantiomers. This guide focuses specifically on the biological profile of the (S)-enantiomer, (S)-Tricyclamol.

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of (S)-Tricyclamol is the competitive blockade of muscarinic acetylcholine receptors. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological functions. There are five subtypes of muscarinic receptors, designated M1 through M5, which couple to different G-proteins and initiate distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These receptors primarily couple through Gαq/11 proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple through Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of these G-proteins can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels.

By binding to these receptors, (S)-Tricyclamol prevents acetylcholine from binding and initiating these downstream signaling events, thereby acting as a muscarinic antagonist.

Quantitative Data: Binding Affinity Profile

The stereoselectivity of Procyclidine binding to muscarinic receptors has been investigated, revealing a notable preference for the (R)-enantiomer. The (S)-enantiomer, (S)-Tricyclamol, exhibits a significantly lower binding affinity for the muscarinic receptor subtypes that have been studied.

A key study investigated the binding properties of (R)- and (S)-procyclidine at M1, M2, and M4 muscarinic receptor subtypes. The results demonstrated that (S)-Procyclidine has a 130-fold lower affinity for M1 and M4 receptors and a 40-fold lower affinity for M2 receptors when compared to (R)-Procyclidine[1].

| Receptor Subtype | Ligand | Ki (nM) | Fold Difference (R vs. S) | Tissue/Cell Source |

| M1 | (S)-Procyclidine | 130 | 130 | Human neuroblastoma NB-OK 1 cells |

| (R)-Procyclidine | 1 | |||

| M2 | (S)-Procyclidine | 200 | 40 | Rat cardiac membranes |

| (R)-Procyclidine | 5 | |||

| M4 | (S)-Procyclidine | 130 | 130 | Rat striatum |

| (R)-Procyclidine | 1 |

Table 1: Binding affinities (Ki) of (S)-Procyclidine and (R)-Procyclidine at M1, M2, and M4 muscarinic receptors. Data extracted from Waelbroeck et al., 1990.[1]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

The following is a representative protocol for a competitive radioligand binding assay, similar to what would be used to determine the binding affinity of (S)-Tricyclamol for muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of (S)-Tricyclamol at a specific muscarinic receptor subtype (e.g., M1) by measuring its ability to displace a known radiolabeled antagonist.

Materials:

-

Cell membranes expressing the human M1 muscarinic receptor.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

(S)-Tricyclamol (unlabeled competitor).

-

Atropine (for determination of non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells expressing the receptor subtype of interest in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous neurotransmitters and other interfering substances. Resuspend the final membrane pellet in the assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Cell membranes, [³H]-NMS (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of atropine (e.g., 1 µM).

-

Competition Binding: Cell membranes, [³H]-NMS, and varying concentrations of (S)-Tricyclamol.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]-NMS as a function of the log concentration of (S)-Tricyclamol.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of (S)-Tricyclamol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

The antagonistic action of (S)-Tricyclamol at muscarinic receptors inhibits the canonical signaling pathways associated with these receptors. The following diagrams, generated using the DOT language, illustrate these pathways and the point of inhibition by (S)-Tricyclamol.

Caption: Gq-coupled muscarinic receptor signaling pathway and inhibition by (S)-Tricyclamol.

Caption: Gi-coupled muscarinic receptor signaling pathway and inhibition by (S)-Tricyclamol.

Discussion and Future Directions

The available data clearly indicate that (S)-Tricyclamol is a muscarinic receptor antagonist, albeit with significantly lower potency compared to its (R)-enantiomer. The pronounced stereoselectivity observed at M1, M2, and M4 receptors suggests that the chiral center and the spatial arrangement of the phenyl and cyclohexyl groups are critical for high-affinity binding.

Several key areas warrant further investigation to provide a more complete biological profile of (S)-Tricyclamol:

-

Binding Affinity at M3 and M5 Receptors: Determining the Ki values of (S)-Tricyclamol at the M3 and M5 receptor subtypes is essential for a comprehensive understanding of its selectivity profile across the entire muscarinic receptor family.

-

Functional Activity: While binding affinities provide valuable information about the interaction of a ligand with its receptor, functional assays are necessary to quantify its antagonist potency (e.g., pA2 or IC50 values). Functional studies, such as measuring the inhibition of agonist-induced intracellular calcium mobilization (for M1, M3, M5) or cAMP accumulation (for M2, M4), would provide crucial insights into the functional consequences of receptor binding.

-

In Vivo Efficacy: Preclinical studies in animal models would be necessary to evaluate the in vivo efficacy and pharmacokinetic/pharmacodynamic profile of (S)-Tricyclamol.

Conclusion

(S)-Tricyclamol is the less potent enantiomer of the muscarinic antagonist Procyclidine. Its biological activity is characterized by a significantly lower binding affinity for M1, M2, and M4 muscarinic receptors compared to the (R)-enantiomer. While it functions as a muscarinic antagonist by blocking the canonical Gq/11 and Gi/o signaling pathways, a comprehensive understanding of its selectivity and functional potency requires further investigation, particularly at the M3 and M5 receptor subtypes and in functional assay systems. The information presented in this guide provides a foundational understanding of the biological activity of (S)-Tricyclamol and highlights key areas for future research.

References

An In-depth Technical Guide to the Discovery and History of Tricyclamol

Introduction

Tricyclamol is a quaternary ammonium compound classified as a synthetic anticholinergic agent. It functions as a non-selective muscarinic acetylcholine receptor antagonist. Historically, it has been utilized for its antispasmodic properties, particularly in the gastrointestinal tract, and has also seen use in the management of Parkinson's disease and drug-induced parkinsonism under the non-proprietary name Procyclidine. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and pharmacological properties of Tricyclamol, tailored for researchers, scientists, and drug development professionals.

History of Discovery

The development of Tricyclamol can be traced to the mid-20th century, a period of significant research into synthetic anticholinergic agents aimed at replicating and improving upon the therapeutic effects of naturally occurring alkaloids like atropine. The synthesis of Tricyclamol was patented in 1954 by Edmond M. Bottorff, with the patent assigned to Eli Lilly and Company.[1] The invention was driven by the need for effective antispasmodic agents to treat conditions characterized by smooth muscle contractions. The initial patent highlighted an improved, two-step synthesis process that was more commercially viable than previous methods for similar compounds.

Chemical Synthesis

The synthesis of Tricyclamol chloride, as detailed in the 1954 patent, is a two-step process that offers advantages in its use of readily available materials and the option to proceed without isolating the intermediate compound.

Experimental Protocol: Synthesis of Tricyclamol Chloride

Step 1: Formation of 1-cyclohexyl-1-phenyl-3-chloropropan-1-ol

-

A Grignard reagent is prepared from 13.2 g of magnesium, 71.1 g of cyclohexyl chloride, and 300 ml of anhydrous ether in a 1-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.

-

After the Grignard reagent formation is complete, 100 ml of dry benzene is added, and the ether is removed by distillation.

-

A solution of 67.4 g of β-chloropropiophenone in 100 ml of dry benzene is added dropwise to the refluxing cyclohexylmagnesium chloride solution over approximately 30 minutes.

-

The reaction mixture is refluxed for an additional hour to ensure the completion of the reaction.

-

The mixture is then cooled, and the Grignard complex is decomposed by the slow addition of 200 ml of a saturated aqueous solution of ammonium chloride.

-

The benzene layer is separated, and the aqueous layer is extracted with two 50 ml portions of benzene.

-

The combined benzene extracts are washed with water and dried over anhydrous magnesium sulfate.

-

The benzene is removed by distillation under reduced pressure, yielding 1-cyclohexyl-1-phenyl-3-chloropropan-1-ol as a viscous oil.

Step 2: Quaternization to form N-(3-cyclohexyl-3-phenyl-3-hydroxypropyl)-N-methylpyrrolidinium chloride (Tricyclamol chloride)

-

The crude 1-cyclohexyl-1-phenyl-3-chloropropan-1-ol from Step 1 is dissolved in a suitable solvent such as anisole or methyl ethyl ketone.

-

N-methylpyrrolidine is added to the solution.

-

The reaction vessel is closed, and the mixture is heated.

-

During the heating period, the product, Tricyclamol chloride, forms and separates from the solution as an oil, which crystallizes upon cooling.

-

After the reaction is complete and the mixture has cooled, the crystalline product is isolated by filtration.

-

The product can be further purified by conventional methods such as recrystallization.

Mechanism of Action

Tricyclamol is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[2] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological functions. There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G-proteins and downstream signaling pathways.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 G-proteins. Antagonism by Tricyclamol blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade inhibits the subsequent release of intracellular calcium and the activation of protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o G-proteins. Tricyclamol's antagonism of these receptors prevents the inhibition of adenylyl cyclase, thereby maintaining levels of cyclic adenosine monophosphate (cAMP) and the activity of protein kinase A (PKA). Additionally, the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) is inhibited.

By blocking these signaling pathways, Tricyclamol reduces the effects of acetylcholine, leading to smooth muscle relaxation, reduced glandular secretions, and effects on the central nervous system.

Pharmacological Data

The pharmacological activity of Tricyclamol is characterized by its binding affinity to various muscarinic receptor subtypes. As Procyclidine, its stereoisomers have been studied to determine their affinity for M1, M2, and M4 receptors.

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Reference |

| M1 | (R)-Procyclidine | 1.3 nM | [3] |

| (S)-Procyclidine | 170 nM | [3] | |

| M2 | (R)-Procyclidine | 6.3 nM | [3] |

| (S)-Procyclidine | 250 nM | [3] | |

| M3 | Procyclidine | Data not available | |

| M4 | (R)-Procyclidine | 1.8 nM | [3] |

| (S)-Procyclidine | 230 nM | [3] | |

| M5 | Procyclidine | Data not available |

Note: Tricyclamol is a racemic mixture of (R)- and (S)-procyclidine.

Experimental Protocols

Muscarinic Receptor Binding Assay (Competitive)

The binding affinity of Tricyclamol to muscarinic receptor subtypes can be determined using a competitive radioligand binding assay. The following is a generalized protocol.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

-

Unlabeled Tricyclamol (as the competing ligand).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of Tricyclamol in the assay buffer. Prepare a solution of the radioligand at a concentration close to its Kd value.

-

Assay Setup: In a 96-well microplate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of unlabeled Tricyclamol or buffer (for total binding) or atropine (for non-specific binding).

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand ([³H]-NMS).

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of Tricyclamol.

-

Determine the IC50 value (the concentration of Tricyclamol that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (the inhibitory constant for Tricyclamol) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Tricyclamol, a synthetic anticholinergic agent developed in the mid-20th century, represents a significant milestone in the quest for effective antispasmodic and anti-parkinsonian drugs. Its discovery and development by Eli Lilly and Company provided a commercially viable therapeutic option. The mechanism of action, centered on the non-selective antagonism of muscarinic acetylcholine receptors, has been well-characterized, although further research is needed to fully elucidate its binding profile at all receptor subtypes. The synthesis and pharmacological evaluation protocols detailed in this guide provide a foundation for further research and development in the field of anticholinergic drug discovery.

References

The Structure-Activity Relationship of (S)-Tricyclamol: A Guide for Muscarinic Receptor Antagonist Development

For Immediate Release

A Deep Dive into the Pharmacophore of a Quaternary Anticholinergic Agent

This technical guide offers an in-depth analysis of the structure-activity relationship (SAR) of (S)-Tricyclamol, a quaternary ammonium muscarinic acetylcholine receptor (mAChR) antagonist. While specific SAR studies on (S)-Tricyclamol are limited, this document extrapolates from the well-established SAR of its tertiary amine precursor, procyclidine, and related muscarinic antagonists. This analysis provides critical insights for researchers, scientists, and drug development professionals engaged in the design of novel anticholinergic agents.

(S)-Tricyclamol acts as a competitive, non-selective antagonist of muscarinic receptors, which are G protein-coupled receptors (GPCRs) integral to the parasympathetic nervous system. Its chemical structure, 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium, contains the key pharmacophoric elements essential for high-affinity binding to mAChRs.

Core Pharmacophore and Structure-Activity Relationship

The anticholinergic activity of (S)-Tricyclamol and its analogs is dictated by several key structural features:

-

The Cationic Head: The quaternary ammonium group, with its permanent positive charge, is a crucial element for high-affinity binding to the anionic aspartate residue in the orthosteric binding pocket of muscarinic receptors. Methyl substitution on the nitrogen is generally optimal for potent anticholinergic activity.

-

The Hydrophobic Moieties: The presence of two large, hydrophobic groups attached to a central carbon is critical for antagonistic activity. In (S)-Tricyclamol, these are a cyclohexyl and a phenyl ring. These groups enhance receptor binding through van der Waals and hydrophobic interactions. For maximal potency, it is often preferred that these two rings are different, with one being aromatic and the other saturated.

-

The Hydroxyl Group: The tertiary hydroxyl group plays a significant role in binding affinity. It is believed to form a hydrogen bond with a key amino acid residue within the receptor's binding site, thereby strengthening the drug-receptor interaction.

-

The Spacer Chain: A two- to four-carbon chain typically separates the hydrophobic head from the cationic nitrogen. In the case of (S)-Tricyclamol, a three-carbon (propyl) chain serves this purpose, providing the appropriate spatial orientation for the key functional groups to interact with their respective binding sites on the receptor.

Quantitative Analysis of Related Muscarinic Antagonists

To illustrate the SAR principles, the following table summarizes the binding affinities (pKi values) of a series of 1,4-dioxane-based muscarinic antagonists that share the key cyclohexyl, phenyl, and quaternary ammonium pharmacophoric features with (S)-Tricyclamol. High pKi values are indicative of high binding affinity.

| Compound | R1 | R2 | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi |

| Analog 1 | Phenyl | Phenyl | 7.85 | 7.51 | 8.25 | 7.64 | 7.79 |

| Analog 2 | Cyclohexyl | Phenyl | 8.51 | 8.11 | 8.91 | 8.24 | 8.45 |

| Analog 3 | Cyclohexyl | H | 6.98 | 6.45 | 7.35 | 6.87 | 7.01 |

| Analog 4 | Phenyl | H | 7.12 | 6.88 | 7.54 | 7.05 | 7.23 |

Data extrapolated from studies on structurally related 1,4-dioxane analogs. The binding affinities are presented as pKi values, where pKi = -log(Ki).

The data clearly demonstrates that the combination of a cyclohexyl and a phenyl group (Analog 2) results in the highest affinity across all muscarinic receptor subtypes, reinforcing the importance of having two distinct, bulky hydrophobic groups. The removal of one of these groups (Analogs 3 and 4) leads to a significant drop in binding affinity.

Signaling Pathways Modulated by (S)-Tricyclamol

As a non-selective muscarinic antagonist, (S)-Tricyclamol blocks the signaling pathways initiated by acetylcholine. The five muscarinic receptor subtypes are coupled to different G proteins, leading to distinct downstream effects.

-

M1, M3, and M5 Receptors: These receptors primarily couple through Gq/11 proteins. Antagonism by (S)-Tricyclamol blocks the activation of Phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately inhibits the release of intracellular calcium and the activation of Protein Kinase C (PKC).

Enantioselective Synthesis of (S)-Tricyclamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclamol, a muscarinic receptor antagonist, possesses a single stereocenter, with the (S)-enantiomer being the pharmacologically active isomer. The development of a stereoselective synthesis for (S)-Tricyclamol is crucial for improving its therapeutic profile and minimizing potential off-target effects associated with the (R)-enantiomer. This technical guide provides a comprehensive overview of a proposed strategy for the enantioselective synthesis of (S)-Tricyclamol. In the absence of a specifically published enantioselective route, this document outlines two plausible and established methodologies: asymmetric synthesis of the key tertiary alcohol intermediate and chiral resolution of the racemic mixture. This guide includes detailed, albeit generalized, experimental protocols, structured data tables for anticipated results, and logical workflow diagrams to facilitate understanding and practical implementation in a research and development setting.

Introduction

Tricyclamol chloride is a quaternary ammonium compound that acts as a non-selective muscarinic acetylcholine receptor antagonist. Its therapeutic effects are primarily attributed to the (S)-enantiomer. The synthesis of enantiomerically pure (S)-Tricyclamol is therefore a significant objective in pharmaceutical chemistry. The core of this challenge lies in the stereoselective formation of the chiral tertiary alcohol, (S)-1-cyclohexyl-1-phenyl-3-(1-methylpyrrolidin-1-yl)propan-1-ol.

This document outlines two principal strategies to achieve this:

-

Strategy A: Asymmetric Synthesis. The direct formation of the chiral tertiary alcohol intermediate using a chiral catalyst or auxiliary.

-

Strategy B: Chiral Resolution. The separation of the (S)-enantiomer from a racemic mixture of the final product or a key intermediate.

Proposed Synthetic Pathways

The synthesis of Tricyclamol generally proceeds via a two-step sequence:

-

Formation of the tertiary alcohol intermediate: Reaction of a cyclohexyl Grignard reagent with a propiophenone derivative.

-

Quaternization: Reaction of the resulting amino alcohol with methyl iodide to form the quaternary ammonium salt.

The key to an enantioselective synthesis is to control the stereochemistry during the first step.

Strategy A: Asymmetric Synthesis of the Tertiary Alcohol Intermediate

This approach focuses on the enantioselective addition of a cyclohexyl Grignard reagent to β-chloropropiophenone in the presence of a chiral ligand.

Reaction Scheme:

dot

Caption: Asymmetric synthesis workflow for (S)-Tricyclamol.

Experimental Protocol (Generalized):

-

Preparation of the Chiral Catalyst Complex: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a suitable chiral ligand (e.g., a SPARteine-like diamine or a chiral amino alcohol) is dissolved in an anhydrous ethereal solvent (e.g., diethyl ether or THF). The solution is cooled to a low temperature (e.g., -78 °C). A solution of the Grignard reagent (cyclohexylmagnesium bromide) is added dropwise to form the chiral complex.

-

Asymmetric Grignard Addition: To the solution of the chiral Grignard complex, a solution of β-chloropropiophenone in the same anhydrous solvent is added slowly, maintaining the low temperature. The reaction is stirred for several hours until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (S)-1-cyclohexyl-1-phenyl-3-chloropropan-1-ol.

-

Conversion to (S)-Tricyclamol: The enantiomerically enriched chloropropanol is then reacted with N-methylpyrrolidine, followed by quaternization to yield (S)-Tricyclamol. This step is not expected to affect the stereocenter.

Anticipated Quantitative Data:

| Parameter | Anticipated Value |

| Yield of Chiral Alcohol | 40-70% |

| Enantiomeric Excess (e.e.) | >90% |

| Reaction Temperature | -78 °C to 0 °C |

| Reaction Time | 4-12 hours |

Strategy B: Chiral Resolution of Racemic Tricyclamol Intermediate

This strategy involves the synthesis of the racemic tertiary alcohol, followed by resolution using a chiral resolving agent to separate the enantiomers.

(S)-Tricyclamol's Affinity for Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of (S)-Tricyclamol, a muscarinic receptor antagonist. Tricyclamol, also known as procyclidine, is a chiral compound, and its enantiomers exhibit significant differences in their binding profiles at various muscarinic acetylcholine receptor (mAChR) subtypes. This document details the quantitative binding data, the experimental methodologies used for its determination, and the associated signaling pathways.

Core Findings: Receptor Binding Affinity of (S)-Tricyclamol

(S)-Tricyclamol demonstrates a notably lower binding affinity for muscarinic receptors compared to its (R)-enantiomer. The stereoselectivity is most pronounced at the M1 and M4 receptor subtypes.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki values) of (S)-Tricyclamol for human muscarinic receptor subtypes. The data for (S)-Tricyclamol has been calculated based on the reported affinity ratios between the (R) and (S) enantiomers.

| Receptor Subtype | (R)-Tricyclamol Ki (nM) | Fold Difference ((S) vs (R)) | Calculated (S)-Tricyclamol Ki (nM) |

| M1 | 2.3 | 130 | 299 |

| M2 | 18 | 40 | 720 |

| M3 | Data not available | Data not available | Data not available |

| M4 | 2.1 | 130 | 273 |

| M5 | Data not available | Data not available | Data not available |

Note: Data for M3 and M5 receptors for the individual enantiomers of Tricyclamol were not available in the reviewed literature.

Experimental Protocols

The binding affinity of Tricyclamol enantiomers to muscarinic receptors is primarily determined through in vitro radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the compound of interest.

Radioligand Displacement Assay

Objective: To determine the inhibitory constant (Ki) of (S)-Tricyclamol for muscarinic receptor subtypes.

Materials:

-

Receptor Source: Membranes from cells stably expressing human M1, M2, or M4 muscarinic receptors (e.g., CHO-K1 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Competitor: (S)-Tricyclamol and (R)-Tricyclamol.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of [³H]-NMS (typically at a concentration close to its Kd value), and varying concentrations of the unlabeled competitor ((S)- or (R)-Tricyclamol).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Generate competition curves by plotting the percentage of specific binding of [³H]-NMS against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Experimental Workflows

(S)-Tricyclamol acts as an antagonist at muscarinic receptors, thereby blocking the downstream signaling cascades initiated by the endogenous agonist, acetylcholine.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on their G-protein coupling.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Figure 1. Simplified signaling pathways of muscarinic acetylcholine receptors.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps in a typical radioligand displacement binding assay used to determine the binding affinity of a test compound like (S)-Tricyclamol.

Figure 2. Workflow for a radioligand displacement binding assay.

(S)-Tricyclamol in Parkinsonism Treatment: An Examination of the Evidence

To Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the proposed role of (S)-Tricyclamol in the treatment of parkinsonism. A thorough review of the available scientific literature reveals a significant lack of direct research on the (S)-enantiomer of Tricyclamol for this indication. Therefore, this document will focus on the established role of the broader class of anticholinergic agents in Parkinson's disease and extrapolate potential considerations for (S)-Tricyclamol based on general pharmacological principles.

The Dearth of Specific Evidence for (S)-Tricyclamol

As of the latest literature review, there are no specific clinical trials or significant preclinical studies published that evaluate the efficacy or safety of (S)-Tricyclamol for parkinsonism. The drug development pipeline for Parkinson's disease is robust, with 136 active Phase 1-3 trials registered as of January 31, 2024; however, none of these specifically list (S)-Tricyclamol.[1][2] This absence of data prevents a detailed analysis of its specific mechanisms, quantitative effects, or experimental protocols.

Anticholinergics in Parkinson's Disease: The Established Paradigm

Parkinson's disease is characterized by a dopamine deficiency, which leads to a relative overactivity of acetylcholine.[3] Anticholinergic drugs have historically been used to treat the motor symptoms of Parkinson's, particularly tremor and rigidity, by blocking muscarinic acetylcholine receptors and helping to restore the balance between dopamine and acetylcholine.[3][4][5]

Mechanism of Action:

Anticholinergic agents competitively inhibit the action of acetylcholine at muscarinic receptors in the central nervous system. This blockade helps to decrease the excitatory effects of cholinergic neurons in the striatum, thereby alleviating some of the motor symptoms of Parkinson's disease.[3][6]

Commonly Used Anticholinergics:

Several anticholinergic drugs have been used for Parkinson's disease, including:

These drugs are generally considered less effective than levodopa but can be useful as an adjunct therapy, especially for tremor-dominant Parkinson's disease.[9]

Potential Role and Considerations for (S)-Tricyclamol

Given that Tricyclamol is an anticholinergic agent, its (S)-enantiomer would be expected to exert its effects through a similar mechanism. The critical consideration for any enantiomer is its specific pharmacological profile.

Stereoselectivity in Drug Action:

It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have different potencies, efficacies, and side-effect profiles.[10][11] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects.[10] For example, L-dopa is the active enantiomer used in Parkinson's treatment, while D-dopa is physiologically inactive.[10]

Hypothetical Advantages of a Single Enantiomer:

Developing a single enantiomer like (S)-Tricyclamol could theoretically offer advantages over a racemic mixture, such as:

-

Increased Potency: The (S)-enantiomer might have a higher affinity for muscarinic receptors, allowing for lower therapeutic doses.

-

Improved Side-Effect Profile: If the (R)-enantiomer contributes to adverse effects, using only the (S)-enantiomer could lead to better tolerability. Common side effects of anticholinergics include dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.[7][8]

Without specific research, these potential benefits remain speculative.

Signaling Pathways and Experimental Workflows

While no specific data exists for (S)-Tricyclamol, the general signaling pathway for anticholinergics in the context of Parkinson's disease can be visualized.

Caption: Hypothesized mechanism of (S)-Tricyclamol in Parkinson's.

A general workflow for investigating the potential of (S)-Tricyclamol would follow a standard drug discovery and development path.

Caption: Standard drug development workflow for (S)-Tricyclamol.

Future Directions and Conclusion

The potential role of (S)-Tricyclamol in the treatment of parkinsonism is, at present, entirely theoretical. To move forward, the following research would be necessary:

-

Synthesis and Chiral Separation: Development of a method to synthesize or separate the (S)- and (R)-enantiomers of Tricyclamol.

-

In Vitro Characterization: Receptor binding assays to determine the affinity and selectivity of each enantiomer for different muscarinic receptor subtypes.

-

Preclinical In Vivo Studies: Evaluation of the efficacy and side-effect profile of (S)-Tricyclamol in animal models of Parkinson's disease.

-

Pharmacokinetic and Pharmacodynamic Studies: Assessment of the absorption, distribution, metabolism, and excretion of the (S)-enantiomer.

References

- 1. Parkinson’s Disease Drug Therapies in the Clinical Trial Pipeline: 2024 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parkinson's Disease Drug Therapies in the Clinical Trial Pipeline: 2024 Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]

- 8. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 9. gpnotebook.com [gpnotebook.com]

- 10. youtube.com [youtube.com]

- 11. psychosocial.com [psychosocial.com]

An In-Depth Technical Guide to (S)-Tricyclamol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tricyclamol is a selective muscarinic acetylcholine receptor antagonist. As a quaternary ammonium compound, it possesses a permanent positive charge that influences its pharmacological activity and physicochemical properties. This technical guide provides a comprehensive overview of the chemical and physical characteristics of (S)-Tricyclamol, its mechanism of action through muscarinic receptor signaling pathways, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

The chemical and physical properties of (S)-Tricyclamol and its chloride salt are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of drug delivery systems.

| Property | Value | Source |

| IUPAC Name | (1S)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol | |

| Molecular Formula | C₂₀H₃₂NO⁺ | |

| Molecular Weight | 302.48 g/mol | |

| Melting Point (Tricyclamol Chloride) | 226-227 °C (decomposes) | |

| Solubility | Soluble in water and polar organic solvents like ethanol.[1][2] Quaternary ammonium salts, in general, exhibit solubility in organic solvents, which can be influenced by the nature of the counter-ion and the solvent.[1][2][3][4] | |

| pKa | As a quaternary ammonium compound, (S)-Tricyclamol has a permanent positive charge and does not have a pKa value in the typical sense of an acid-base equilibrium.[5][6] | |

| XLogP3 | 2.3 |

Mechanism of Action: Muscarinic Receptor Antagonism

(S)-Tricyclamol exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). (S)-Tricyclamol's therapeutic potential stems from its ability to selectively block the actions of the endogenous neurotransmitter, acetylcholine (ACh), at these receptors. The primary signaling pathways affected are the Gq/11 pathway (primarily for M1, M3, and M5 receptors) and the Gi/o pathway (primarily for M2 and M4 receptors).

M1 Muscarinic Receptor (Gq-coupled) Signaling Pathway

M1 receptors are predominantly found in the central nervous system and are coupled to Gq proteins. Upon activation by an agonist like acetylcholine, the Gαq subunit activates phospholipase C (PLC), initiating a cascade that leads to an increase in intracellular calcium. (S)-Tricyclamol, by blocking this receptor, prevents this signaling cascade.

Caption: M1 receptor Gq signaling pathway and the inhibitory action of (S)-Tricyclamol.

M2 Muscarinic Receptor (Gi-coupled) Signaling Pathway

M2 receptors are primarily located in the heart and are coupled to Gi proteins. Agonist binding to M2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium channels (GIRKs), which leads to hyperpolarization. (S)-Tricyclamol's antagonism at M2 receptors would block these effects.

References

Methodological & Application

Application Notes and Protocols for (S)-Tricyclamol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tricyclamol is a quaternary ammonium compound that functions as a synthetic antagonist of muscarinic acetylcholine receptors (mAChRs). Its primary mechanism of action involves the competitive inhibition of acetylcholine binding to these receptors, leading to a reduction in smooth muscle contraction. This property makes it a compound of interest for research into conditions characterized by smooth muscle spasms, such as certain gastrointestinal disorders. These application notes provide detailed protocols for the characterization of (S)-Tricyclamol's binding affinity and functional antagonism at muscarinic receptors.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (1S)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol | --INVALID-LINK-- |

| Molecular Formula | C₂₀H₃₂NO⁺ | --INVALID-LINK-- |

| Molecular Weight | 302.5 g/mol | --INVALID-LINK-- |

| CAS Number | 779262-59-8 | --INVALID-LINK-- |

Mechanism of Action

(S)-Tricyclamol acts as a competitive antagonist at muscarinic acetylcholine receptors. By binding to the orthosteric site of these G-protein coupled receptors, it prevents the endogenous ligand, acetylcholine, from binding and initiating downstream signaling cascades. This blockade of cholinergic signaling results in the relaxation of smooth muscle and a reduction in glandular secretions.

Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism by (S)-Tricyclamol

Caption: Antagonistic action of (S)-Tricyclamol at the muscarinic receptor.

Experimental Protocols

Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol describes a method to determine the binding affinity (Ki) of (S)-Tricyclamol for muscarinic acetylcholine receptors using a competition binding assay with the radiolabeled antagonist [³H]N-methylscopolamine ([³H]NMS).

Materials:

-

(S)-Tricyclamol

-

[³H]N-methylscopolamine ([³H]NMS)

-

Membrane preparations from cells or tissues expressing muscarinic receptors (e.g., CHO-K1 cells expressing human M1, M2, or M3 receptors)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Atropine

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing muscarinic receptors in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well microplate, add the following components in triplicate:

-

50 µL of binding buffer (for total binding) or 50 µL of 10 µM atropine (for non-specific binding).

-

50 µL of a range of concentrations of (S)-Tricyclamol (e.g., 0.1 nM to 10 µM).

-

50 µL of [³H]NMS at a final concentration equal to its Kd (determined from saturation binding experiments).

-

50 µL of the membrane preparation (containing 20-50 µg of protein).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of (S)-Tricyclamol by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of (S)-Tricyclamol.

-

Determine the IC₅₀ value (the concentration of (S)-Tricyclamol that inhibits 50% of the specific binding of [³H]NMS) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of (S)-Tricyclamol.

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed quantitative data for the binding affinity (Ki) or functional potency (IC₅₀/EC₅₀) of (S)-Tricyclamol at specific muscarinic receptor subtypes. Researchers are encouraged to perform the described assays to determine these values.

Conclusion

The protocols outlined in these application notes provide a framework for the pharmacological characterization of (S)-Tricyclamol as a muscarinic receptor antagonist. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data on the binding affinity and functional activity of this compound, thereby facilitating further investigation into its therapeutic potential.

Application Notes and Protocols for In Vitro Assays Using (S)-Tricyclamol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tricyclamol is the dextrorotatory enantiomer of Tricyclamol, a quaternary ammonium compound that has been investigated for its anticholinergic properties. As a muscarinic receptor antagonist, (S)-Tricyclamol holds potential for research in various therapeutic areas where modulation of the cholinergic system is desired. These application notes provide detailed protocols for in vitro assays to characterize the pharmacological activity of (S)-Tricyclamol, focusing on its interaction with muscarinic acetylcholine receptors. The protocols are intended to guide researchers in setting up and performing robust and reproducible experiments.

Mechanism of Action

(S)-Tricyclamol acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The M1, M3, and M5 subtypes primarily couple to Gq/11, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. The M2 and M4 subtypes couple to Gi/o, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels. The antagonist activity of (S)-Tricyclamol at these receptors can be quantified using both radioligand binding assays and functional assays.

Signaling Pathways of Muscarinic Acetylcholine Receptors

Caption: Signaling pathways of muscarinic acetylcholine receptors and the inhibitory action of (S)-Tricyclamol.

Data Presentation

Quantitative Analysis of (S)-Tricyclamol Activity

The following tables summarize the in vitro pharmacological data for (S)-Tricyclamol.

Table 1: Muscarinic Receptor Binding Affinities (Kᵢ values)

| Receptor Subtype | (S)-Tricyclamol Kᵢ (nM) | (R)-Tricyclamol Kᵢ (nM) | Reference |

| M1 | Data not available | Data not available | |

| M2 | Data not available | Data not available | |

| M3 | Data not available | Data not available | |

| M4 | Data not available | Data not available | |

| M5 | Data not available | Data not available |

Table 2: Functional Antagonism of (S)-Tricyclamol in Isolated Guinea-Pig Ileum

| Compound | Atropine-like Activity (Relative Potency) |

| (S)-Tricyclamol (d-isomer) | 1.0 |

| (R)-Tricyclamol (l-isomer) | 0.05 |

| Atropine | 1.0 |

Data is derived from Duffin and Green, 1955, and represents the relative potency to inhibit acetylcholine-induced contractions.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity (Kᵢ value) of (S)-Tricyclamol for the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

(S)-Tricyclamol stock solution (e.g., 10 mM in DMSO).

-

Atropine or another known muscarinic antagonist as a positive control.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of (S)-Tricyclamol in Assay Buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well microplate, add in the following order:

-

25 µL of Assay Buffer (for total binding) or 25 µL of a high concentration of atropine (e.g., 1 µM, for non-specific binding).

-

25 µL of the appropriate (S)-Tricyclamol dilution.

-

50 µL of [³H]-NMS diluted in Assay Buffer (final concentration typically 0.5-1 nM, close to its Kₔ).

-

100 µL of the respective muscarinic receptor membrane preparation diluted in Assay Buffer (the amount of protein per well should be optimized for each receptor subtype, e.g., 10-50 µg).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

-

Harvest the membranes by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a microplate scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of competing ligand).

-

Plot the percentage of specific binding against the logarithm of the (S)-Tricyclamol concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of (S)-Tricyclamol that inhibits 50% of the specific binding of [³H]-NMS).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of (S)-Tricyclamol using a radioligand binding assay.

Protocol 2: Functional Antagonism Assay in Isolated Guinea-Pig Ileum

This protocol is a classic organ bath assay to determine the functional antagonist potency (pA₂) of (S)-Tricyclamol against acetylcholine-induced smooth muscle contraction.

Materials:

-

Male guinea-pigs (e.g., Dunkin-Hartley, 250-350 g).

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), gassed with 95% O₂ / 5% CO₂.

-

Acetylcholine (ACh) chloride stock solution.

-

(S)-Tricyclamol stock solution.

-

Atropine sulfate as a positive control.

-

Isolated organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Humanely euthanize a guinea-pig and dissect a section of the terminal ileum.

-

Clean the ileum segment by gently flushing with warm Tyrode's solution.

-

Cut the ileum into 2-3 cm long segments.

-

Mount a segment in an organ bath containing Tyrode's solution at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Control ACh Concentration-Response Curve:

-

Add cumulative concentrations of ACh to the organ bath (e.g., from 10⁻⁹ M to 10⁻⁴ M).

-

Record the contractile response until a maximum is reached.

-

Wash the tissue extensively with Tyrode's solution and allow it to return to baseline.

-

-

Antagonist Incubation:

-

Add a known concentration of (S)-Tricyclamol to the bath and incubate for a predetermined time (e.g., 30 minutes) to allow for equilibrium.

-

-

ACh Concentration-Response Curve in the Presence of Antagonist:

-

Repeat the cumulative addition of ACh in the presence of (S)-Tricyclamol.

-

A competitive antagonist will cause a rightward parallel shift of the concentration-response curve.

-

-

Repeat steps 7 and 8 with at least three different concentrations of (S)-Tricyclamol.

Data Analysis (Schild Analysis):

-

For each concentration of (S)-Tricyclamol, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of ACh in the presence of the antagonist to the EC₅₀ of ACh in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of (S)-Tricyclamol on the x-axis.

-

Perform a linear regression on the data points.

-

The x-intercept of the regression line is the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

-

A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.

Experimental Workflow for Isolated Organ Bath Assay